Alk-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk-IN-6 is an orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma . This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of ALK, making it a promising candidate for cancer therapy .
準備方法
The synthesis of Alk-IN-6 involves the preparation of diphenylaminopyrimidine analogs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to maintain consistency and efficiency.
化学反応の分析
Alk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Alk-IN-6 has a wide range of scientific research applications:
作用機序
Alk-IN-6 exerts its effects by inhibiting the kinase activity of ALK. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways . By blocking these pathways, this compound reduces tumor cell viability and proliferation .
類似化合物との比較
Alk-IN-6 is unique among ALK inhibitors due to its high potency and selectivity for both wild-type and mutant forms of ALK . Similar compounds include:
Crizotinib: The first-generation ALK inhibitor, which has shown efficacy but also resistance issues.
Alectinib: A second-generation inhibitor with improved potency and reduced resistance.
Brigatinib: Another second-generation inhibitor known for its efficacy in overcoming resistance mutations.
This compound stands out due to its ability to inhibit multiple ALK mutants, making it a valuable addition to the arsenal of ALK inhibitors .
特性
分子式 |
C26H32ClN5O3S |
---|---|
分子量 |
533.1 g/mol |
IUPAC名 |
5-chloro-2-N-[5-methyl-4-piperidin-4-yl-2-(trideuteriomethoxy)phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H32ClN5O3S/c1-16(2)36(33,34)24-8-6-5-7-21(24)30-25-20(27)15-29-26(32-25)31-22-13-17(3)19(14-23(22)35-4)18-9-11-28-12-10-18/h5-8,13-16,18,28H,9-12H2,1-4H3,(H2,29,30,31,32)/i4D3 |
InChIキー |
BXJYIWUWXJWABE-GKOSEXJESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
正規SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。